(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol
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Overview
Description
(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[1210002,1105,10015,23017,22]tetracos-4-en-7-ol is a complex organic compound characterized by its unique hexacyclic structure This compound is notable for its multiple chiral centers and the presence of both nitrogen and oxygen atoms within its framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol can be approached through several synthetic routes. One common method involves the construction of the hexacyclic core through a series of cyclization reactions. Key steps may include:
Formation of the initial ring system: This can be achieved through intramolecular cyclization of a suitably substituted precursor.
Introduction of the nitrogen atom: This step may involve the use of azide or amine precursors, followed by reduction or substitution reactions.
Functional group modifications: Introduction of hydroxyl groups and methylation can be achieved through selective oxidation and alkylation reactions.
Industrial Production Methods
Industrial production of such complex compounds typically involves multi-step synthesis with high precision and control over reaction conditions. Techniques such as high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: Halogenation or nitration can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, (10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-one: Similar structure but with a ketone group instead of a hydroxyl group.
(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
The uniqueness of (10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol lies in its specific arrangement of functional groups and chiral centers. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H43NO |
---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol |
InChI |
InChI=1S/C27H43NO/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,29H,5,7-15H2,1-4H3/t16?,17?,19?,20?,21?,22?,23?,24?,25?,26-,27-/m0/s1 |
InChI Key |
JVKYZPBMZPJNAJ-MHJAJGHYSA-N |
Isomeric SMILES |
CC1CCC2C(C3C(N2C1)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)O)C)C)C |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C |
Origin of Product |
United States |
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